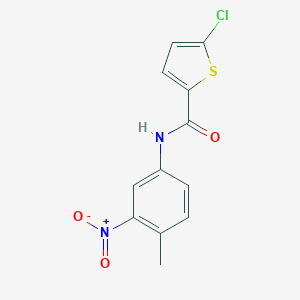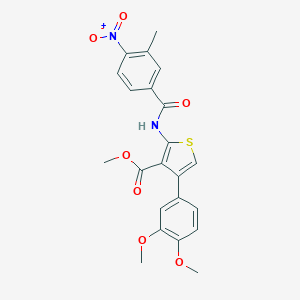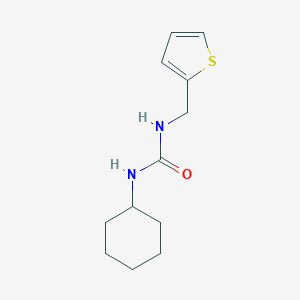![molecular formula C22H21N3O4S B451179 2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE](/img/structure/B451179.png)
2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with methoxy and thienylcarbonyl hydrazono substituents, making it a unique molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the methoxy and thienyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups.
Substitution: The methoxy and thienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl acetate
- 2-(2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Uniqueness
2-{[2-METHOXY-5-({(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}METHYL)BENZYL]OXY}BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C22H21N3O4S |
|---|---|
Peso molecular |
423.5g/mol |
Nombre IUPAC |
N-[(E)-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C22H21N3O4S/c1-14-9-10-30-20(14)22(27)25-24-12-15-7-8-18(28-2)16(11-15)13-29-19-6-4-3-5-17(19)21(23)26/h3-12H,13H2,1-2H3,(H2,23,26)(H,25,27)/b24-12+ |
Clave InChI |
BETGXJHTYPDZRZ-WYMPLXKRSA-N |
SMILES isomérico |
CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N |
SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N |
SMILES canónico |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B451098.png)

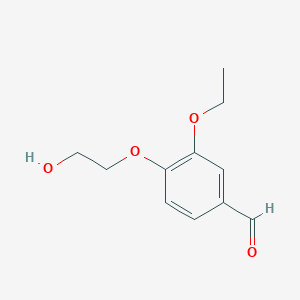

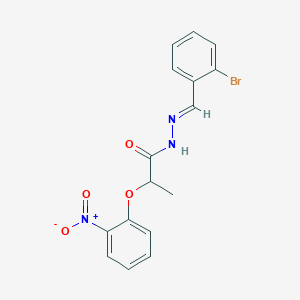
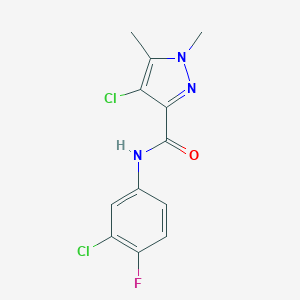
![4-fluoro-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B451107.png)
![N-{3-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B451108.png)
![4-bromo-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B451110.png)
![PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B451112.png)
